Acetylcholine-D16 bromide
Overview
Description
Acetylcholine-D16 bromide: is a deuterated form of acetylcholine, a neurotransmitter that plays a crucial role in the central and peripheral nervous systems. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific studies, particularly in the field of neurochemistry .
Scientific Research Applications
Acetylcholine-D16 bromide is widely used in scientific research due to its stability and isotopic labeling. Its applications include:
Neurochemistry: Studying neurotransmitter dynamics and receptor interactions.
Pharmacology: Investigating the effects of drugs on cholinergic systems.
Medical Research: Exploring the role of acetylcholine in diseases like Alzheimer’s and Parkinson’s
Mechanism of Action
- Their role is to mediate cholinergic signaling, affecting processes such as muscle contraction, glandular secretion, and neurotransmission .
- Acetylcholine-D16 bromide affects several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
Future Directions
Acetylcholine plays a crucial role in a range of cognitive domains: across empirical methods, working memory, attention, episodic memory encoding, and spatial memory processing are repeatedly found to depend upon acetylcholine for normal function . The role of acetylcholine and other components of the pulmonary cholinergic system in the pathogenesis of COPD, and the inhaled pharmacological agents that target it are being researched .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of acetylcholine-D16 bromide typically involves the deuteration of choline, followed by its reaction with acetyl bromide. The reaction conditions include maintaining a controlled temperature and pH to ensure the stability of the compound .
Industrial Production Methods: : Industrial production of this compound involves large-scale deuteration processes, often using deuterium gas or deuterated solvents. The process is optimized to achieve high yields and purity, ensuring the compound’s suitability for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: : Acetylcholine-D16 bromide undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for studying the compound’s behavior and interactions in biological systems .
Common Reagents and Conditions
Hydrolysis: Typically carried out using water or aqueous solutions under acidic or basic conditions.
Oxidation: Often involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Can be achieved using nucleophiles such as hydroxide ions or amines.
Major Products: : The major products formed from these reactions include deuterated choline and acetate derivatives, which are useful for further biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Methantheline bromide: A synthetic compound that blocks acetylcholine receptors.
Darifenacin: A muscarinic antagonist used to treat urinary incontinence.
Scopolamine: Used for motion sickness and as a preoperative medication.
Uniqueness: : Acetylcholine-D16 bromide’s uniqueness lies in its deuterated structure, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool for research compared to its non-deuterated counterparts .
Properties
IUPAC Name |
[1,1,2,2-tetradeuterio-2-(2,2,2-trideuterioacetyl)oxyethyl]-tris(trideuteriomethyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHGKSPCAMLJDC-ZHEXTGARSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[N+](C)(C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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